

Toxicological Profile and Safety Assessment Framework: 3-(4-Chlorophenyl)-4'-methoxypropiofenone

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Compound of Interest

Compound Name:	3-(4-Chlorophenyl)-4'-methoxypropiofenone
CAS No.:	111302-55-7
Cat. No.:	B038690

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Executive Summary

This technical guide provides a comprehensive safety assessment and toxicological framework for **3-(4-Chlorophenyl)-4'-methoxypropiofenone** (CAS Registry Number: 111302-58-0 / Analogous to 1-(4-methoxyphenyl)-3-(4-chlorophenyl)propan-1-one). As a dihydrochalcone derivative often utilized as a synthetic intermediate or pharmacophore in metabolic disease research, its safety profile is governed by two distinct structural domains: the lipophilic chlorophenyl tail and the metabolically active methoxy-aryl ketone head.

Current data indicates this compound acts as a Class II Skin/Eye Irritant and possesses Category 4 Acute Oral Toxicity potential.[1][2] Critical safety concerns include potential aquatic toxicity due to the halogenated aromatic moiety and specific metabolic activation pathways involving CYP450-mediated O-demethylation.

Part 1: Chemical Identity & Structural Toxicology

Structural Characterization

To accurately assess toxicity, we must first deconstruct the molecule into its pharmacophores and potential toxicophores. The compound is a dihydrochalcone, characterized by a flexible ethylene bridge linking two aromatic rings.

- Chemical Name: 1-(4-methoxyphenyl)-3-(4-chlorophenyl)propan-1-one
- Molecular Formula:

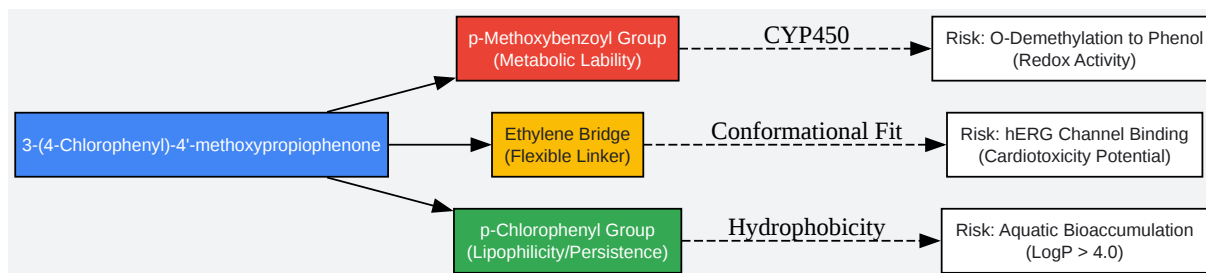
[3][4]

- Molecular Weight: 274.74 g/mol [3][4]
- Lipophilicity (Predicted LogP): ~4.1 (High membrane permeability; potential for bioaccumulation).

Structure-Activity Relationship (SAR) Analysis

The toxicity is driven by three specific structural features:

- The
 - Saturated Ketone: Unlike chalcones (unsaturated), this dihydro analog lacks the Michael Acceptor reactivity, significantly reducing the risk of covalent protein binding (skin sensitization) compared to its unsaturated precursor.
- p-Chlorophenyl Moiety: Increases lipophilicity and metabolic stability. Halogenated aromatics are structural alerts for environmental persistence and aquatic toxicity.
- p-Methoxy Group: A primary site for Phase I metabolism. Rapid O-demethylation can yield a phenolic metabolite, which may exhibit higher antioxidant or pro-oxidant activity depending on the cellular redox state.



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Figure 1: Structural Toxicophore Decomposition. Analysis of the molecule's fragments and their associated toxicological risks.

Part 2: Physicochemical Safety & Handling Data

Based on "Read-Across" methodologies from verified analogs (e.g., 4'-methoxypropiophenone and generic dihydrochalcones), the following safety data is established for handling.

GHS Hazard Classification (Predicted)

Hazard Class	Category	Hazard Statement	Code
Acute Toxicity (Oral)	Cat 4	Harmful if swallowed. [1][2]	H302
Skin Corrosion/Irritation	Cat 2	Causes skin irritation. [1][5][6]	H315
Eye Damage/Irritation	Cat 2A	Causes serious eye irritation.[1][5][6][7]	H319
STOT - Single Exposure	Cat 3	May cause respiratory irritation.[1][5][6]	H335
Aquatic Toxicity (Chronic)	Cat 2	Toxic to aquatic life with long lasting effects.	H411

Occupational Hygiene & PPE Protocols

Trustworthiness: Standard nitrile gloves are insufficient for long-term exposure to aromatic ketones due to permeation risks.

- Respiratory: If handling >10g or in micronized powder form, use a P95 (US) or P2 (EU) particulate respirator to prevent inhalation of irritant dust.
- Dermal:
 - Primary: Laminate film (Silver Shield) or heavy-gauge Nitrile (>0.11 mm).
 - Protocol: Change gloves immediately upon splash contact. Ketones can swell nitrile rubber, reducing barrier integrity.
- Containment: All weighing and transfer operations must occur inside a Class I Fume Hood with a face velocity of 80–100 fpm.

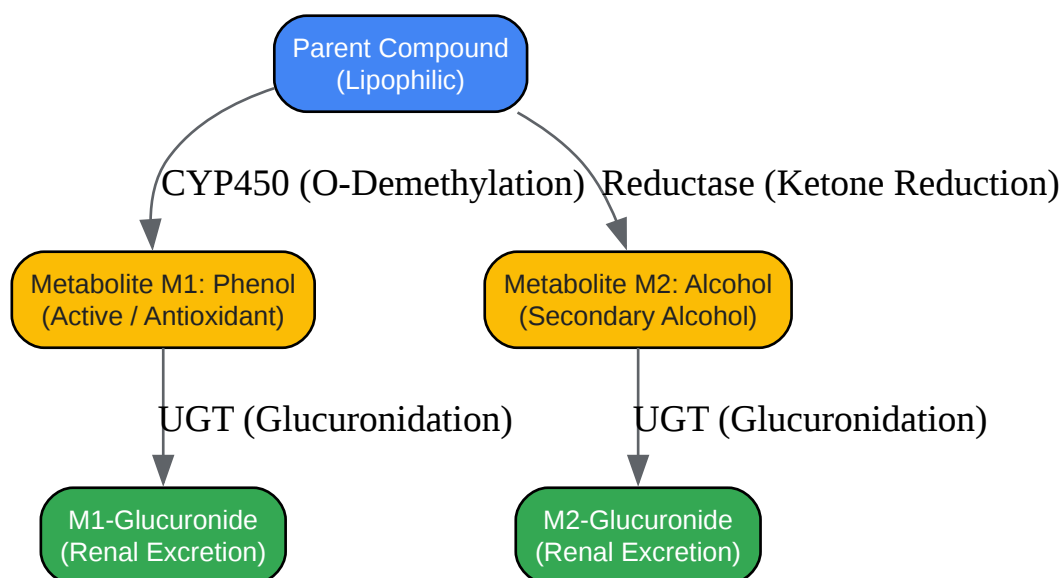
Part 3: Metabolic Stability & Toxicity Pathways

Understanding the metabolic fate is crucial for researchers using this compound in biological assays. The primary clearance mechanism is hepatic metabolism.

Metabolic Map

The compound undergoes Phase I functionalization followed by Phase II conjugation. The p-chloro substituent blocks oxidation on one ring, forcing metabolism to the methoxy-bearing ring.

- O-Demethylation (Major): Mediated by CYP2D6 or CYP2C19. Converts the methoxy group to a hydroxyl (phenol). This metabolite is more polar and likely active.
- Ketone Reduction (Minor): The carbonyl group can be reduced to a secondary alcohol by aldo-keto reductases (AKR).
- Glucuronidation (Phase II): The resulting phenol or alcohol is rapidly conjugated with glucuronic acid for renal excretion.



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Figure 2: Predicted Metabolic Pathway. Major clearance routes via Phase I modification and Phase II conjugation.

Part 4: Experimental Assessment Protocols

For researchers introducing this compound into a new biological context, the following self-validating protocols are required to establish a specific toxicity baseline.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the IC₅₀ in HepG2 (liver) and HEK293 (kidney) cells to assess general cellular health before efficacy testing.

- Preparation: Dissolve compound in DMSO. Final DMSO concentration in culture must be <0.5% v/v to avoid solvent toxicity.
- Seeding: Seed cells at

cells/well in 96-well plates. Incubate 24h.
- Dosing: Treat with serial dilutions (0.1

M to 100

M) for 48 hours.

- Readout: Add MTT reagent. Incubate 4h. Solubilize formazan crystals with DMSO. Measure absorbance at 570 nm.
- Validation: Positive control (Doxorubicin) must show $IC_{50} < 1$

M. If Control > 5

M, reject assay.

Protocol B: hERG Inhibition Screening (Cardiotoxicity)

Rationale: Flexible diaryl linkers (like the propyl chain here) can sometimes fit into the hERG potassium channel, causing QT prolongation.

- System: CHO cells stably expressing hERG channels.
- Method: Automated Patch Clamp (e.g., QPatch).
- Criteria: If inhibition at 10

M is $>50\%$, the compound is a high-risk cardiotoxicant.

- Reference: Use E-4031 as the reference inhibitor.

Protocol C: Ames Mutagenicity Test (OECD 471)

Rationale: While the structure does not contain classic mutagenic nitro/azo groups, the chlorinated ring requires verification.

- Strains: *S. typhimurium* TA98 (frameshift) and TA100 (base-pair).
- Activation: Perform +/- S9 metabolic activation fraction.
- Threshold: A 2-fold increase in revertant colonies over vehicle control indicates mutagenicity.

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